An In-depth Technical Guide to 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole
An In-depth Technical Guide to 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole (CAS 1545328-98-0). This document is intended for researchers, scientists, and professionals in the fields of drug development and medicinal chemistry who are interested in the strategic use of substituted triazole scaffolds. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes known information with data from structurally similar compounds and computational predictions to offer a robust working profile.
Molecular and Physicochemical Profile
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is a substituted five-membered heterocyclic compound belonging to the 1,2,4-triazole class. The presence of a chloro group, an isopropyl moiety, and an N-methyl substituent on the triazole ring imparts a unique combination of steric and electronic properties, making it an intriguing building block for chemical synthesis.
Core Properties
A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some properties are experimentally confirmed, others are computationally predicted due to the scarcity of published experimental data.
| Property | Value | Source |
| CAS Number | 1545328-98-0 | [1] |
| Molecular Formula | C₆H₁₀ClN₃ | [1][2] |
| Molecular Weight | 159.62 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| IUPAC Name | 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole | [2] |
| XLogP3 (Computed) | 2.1 | [2] |
| Hydrogen Bond Donor Count (Computed) | 0 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | [2] |
| Rotatable Bond Count (Computed) | 1 | [2] |
Spectroscopic Characterization: A Predictive Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy
The anticipated ¹H and ¹³C NMR spectra would be crucial for the structural confirmation of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The N-methyl group would likely appear as a singlet. The isopropyl group should present as a septet for the CH proton and a doublet for the two methyl groups. The chemical shifts will be influenced by the electronic environment of the triazole ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the N-methyl carbon, the two carbons of the isopropyl group, and the two carbons of the triazole ring. The carbon atom attached to the chlorine will likely be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. A key diagnostic feature in the mass spectrum would be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks at m/z and m/z+2. Fragmentation patterns would likely involve the loss of the isopropyl and methyl groups.
Synthesis and Reactivity
A specific, detailed synthesis protocol for 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is not extensively documented in publicly accessible literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 1,2,4-triazoles.
Proposed Retrosynthetic Analysis and Forward Synthesis
A potential synthetic strategy could involve the initial formation of a substituted triazole core followed by chlorination. A possible retrosynthetic pathway is outlined below.
Caption: Proposed Retrosynthetic Pathway
Experimental Protocol (Hypothetical):
-
Synthesis of N-methyl-isobutyrylhydrazine: Isobutyric acid would be activated (e.g., as an acid chloride or ester) and then reacted with methylhydrazine.
-
Cyclization to form the triazolone: The resulting N-methyl-isobutyrylhydrazine would be cyclized with cyanogen bromide to yield 5-isopropyl-1-methyl-1H-1,2,4-triazol-3-ol.
-
Chlorination: The final step would involve the chlorination of the triazolone using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to afford the target compound, 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole.
This proposed pathway is a logical approach based on known triazole chemistry. The reaction conditions for each step would require empirical optimization.
Biological and Pharmacological Context
The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities. These activities include antifungal, antiviral, anticancer, and anti-inflammatory properties. The biological significance of the 1,2,4-triazole ring is attributed to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
While no specific biological activity has been reported for 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole, its structural features suggest it could serve as a valuable intermediate in the synthesis of novel bioactive molecules. The chloro substituent provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is not publicly available. However, based on the safety profiles of similar chlorinated and N-methylated triazole derivatives, the following precautions should be observed when handling this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials.
It is imperative to consult the supplier-specific SDS upon acquisition of this compound for detailed and up-to-date safety information.
Experimental Workflow for Characterization
For researchers who synthesize or acquire this compound, a systematic workflow is essential for its complete characterization.
Caption: Recommended Experimental Workflow
Conclusion
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is a chemical entity with significant potential as a building block in medicinal and materials chemistry. While comprehensive experimental data remains to be published, this guide provides a foundational understanding of its properties based on available information and scientific principles. The strategic combination of its substituents makes it a promising scaffold for the development of novel compounds with tailored biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.
References
-
PubChem. 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. [Link]
- Google P
